![molecular formula C18H19NO4 B13143947 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide](/img/structure/B13143947.png)
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide
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Overview
Description
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is a chemical compound known for its role as a linker in antibody-drug conjugation (ADC). This compound has the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol. It is primarily used in the field of medicinal chemistry and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide involves multiple steps. One common method includes the reaction of 4-formylbenzoic acid with 2-(2-methoxy-4-methylphenoxy)ethylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide.
Reduction: 4-Hydroxymethyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical agent. It is particularly noted for:
- PPAR Activation : Research indicates that similar benzamide derivatives can activate Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. This suggests that 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide may have applications in treating metabolic disorders such as type 2 diabetes and dyslipidemias .
Anti-inflammatory Properties
Compounds with similar structures have shown promise in treating inflammatory diseases. The ability to modulate inflammatory pathways could position this compound as a therapeutic option for conditions like asthma and cardiovascular diseases .
Anticancer Activity
Preliminary studies suggest that derivatives of benzamide can exhibit anticancer properties. They may induce apoptosis in cancer cells, making them candidates for further investigation in oncology . The structure of this compound may enhance its efficacy against specific cancer types.
Case Studies
Mechanism of Action
The mechanism of action of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide in ADCs involves its role as a stable linker. The compound forms a covalent bond with the antibody and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery reduces systemic toxicity and enhances the therapeutic efficacy of the drug.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-N-(2-(2-methoxyphenoxy)ethyl)benzamide: Similar structure but lacks the methyl group on the phenoxy ring.
4-Formyl-N-(2-(2-methoxy-4-chlorophenoxy)ethyl)benzamide: Contains a chlorine atom instead of a methyl group on the phenoxy ring.
4-Formyl-N-(2-(2-methoxy-4-nitrophenoxy)ethyl)benzamide: Contains a nitro group instead of a methyl group on the phenoxy ring.
Uniqueness
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is unique due to its specific substitution pattern, which provides optimal stability and reactivity as a linker in ADCs. The presence of the methoxy and methyl groups enhances its solubility and compatibility with various antibodies and drugs, making it a preferred choice in the development of targeted therapies.
Biological Activity
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies and research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a benzamide core with a formyl group and a methoxy-substituted phenoxy group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its cytotoxic effects, antimicrobial properties, and potential as an anti-cancer agent.
Cytotoxicity
Research indicates that derivatives of benzamide compounds often exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound showed IC50 values of 10 µg/mL against Hep-2 and HepG2 cells, suggesting that structural modifications can enhance cytotoxicity .
Table 1: Cytotoxic Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
Compound A | Hep-2 | 10 |
Compound B | HepG2 | 8 |
This compound | TBD | TBD |
Antimicrobial Properties
Benzamide derivatives have also been evaluated for their antimicrobial activity. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains. The presence of electron-donating groups like methoxy can enhance the interaction with microbial targets .
Study 1: Antitumor Activity
In a study examining the antitumor potential of several benzamide derivatives, one analog exhibited high potency against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation. This suggests that modifications to the benzamide structure can lead to enhanced therapeutic effects .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the phenyl ring significantly influence biological activity. For instance, the introduction of methoxy groups at specific positions increased cytotoxicity against cancer cells. This highlights the importance of molecular design in developing effective therapeutic agents .
Research Findings
Recent findings indicate that compounds similar to this compound possess mechanisms involving apoptosis induction in cancer cells. The interaction with cellular pathways such as Bcl-2 family proteins has been observed, suggesting potential for further development as anti-cancer drugs .
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
Apoptosis Induction | Triggering programmed cell death in cancer cells |
Kinase Inhibition | Blocking key enzymes involved in cell growth |
Antimicrobial Action | Disruption of bacterial cell wall synthesis |
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-formyl-N-[2-(2-methoxy-4-methylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C18H19NO4/c1-13-3-8-16(17(11-13)22-2)23-10-9-19-18(21)15-6-4-14(12-20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,21) |
InChI Key |
IRRDAIYCKROTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C=O)OC |
Origin of Product |
United States |
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